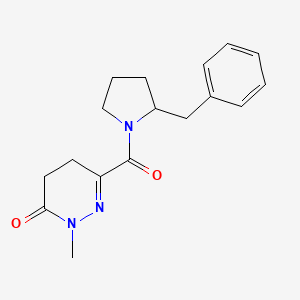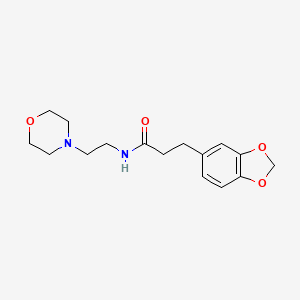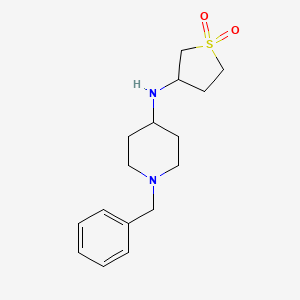
6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one, also known as BPC-157, is a peptide composed of 15 amino acids. It has been found to have several potential therapeutic applications, particularly in the field of regenerative medicine. BPC-157 has been shown to promote healing and regeneration of tissues, including muscle, bone, and nerve tissue, and may also have anti-inflammatory and anti-ulcer properties.
Mecanismo De Acción
More research is needed to fully understand the mechanism of action of 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one and its effects on various pathways involved in tissue repair and regeneration.
3. Combination Therapies: 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one may have potential as a combination therapy with other drugs or therapies, particularly in the treatment of chronic conditions such as osteoarthritis.
4. Delivery Methods: There may be potential to develop new delivery methods for 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one, such as topical creams or transdermal patches, that could improve its effectiveness and reduce the need for injections.
In conclusion, 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a promising peptide with potential therapeutic applications in the field of regenerative medicine. While more research is needed to fully understand its mechanism of action and potential uses, it has already shown promise in promoting tissue repair and regeneration, as well as having anti-inflammatory and anti-ulcer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments is its potential to promote tissue repair and regeneration, which can be useful in a variety of research areas. However, there are also some limitations to using 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one, including its relatively high cost and the need for specialized equipment and expertise to synthesize and administer the peptide.
Direcciones Futuras
There are several potential future directions for research on 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one, including:
1. Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in humans, particularly in the treatment of specific conditions such as inflammatory bowel disease and neurological disorders.
2.
Métodos De Síntesis
6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is typically synthesized using solid-phase peptide synthesis (SPPS), a technique commonly used in the production of peptides for research and pharmaceutical purposes. The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to yield the final peptide product.
Aplicaciones Científicas De Investigación
6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been the subject of numerous studies investigating its potential therapeutic applications. Some of the areas of research include:
1. Tissue Repair and Regeneration: 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been shown to promote healing and regeneration of various tissues, including muscle, bone, and nerve tissue. It has been found to accelerate the healing of muscle and tendon injuries, as well as improve bone healing and regeneration.
2. Anti-Inflammatory and Anti-Ulcer Properties: 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been shown to have anti-inflammatory and anti-ulcer properties, and may be beneficial in the treatment of inflammatory bowel disease and other gastrointestinal disorders.
3. Neuroprotective Effects: 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
6-(2-benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-16(21)10-9-15(18-19)17(22)20-11-5-8-14(20)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKHIOWJFWJBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)
![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)


![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)

![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)

![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)
